molecular formula C18H18ClN3O2 B12611419 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one CAS No. 871814-54-9

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one

Cat. No.: B12611419
CAS No.: 871814-54-9
M. Wt: 343.8 g/mol
InChI Key: SLOXPZFBNAEIDS-UHFFFAOYSA-N
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Description

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a synthetic small molecule based on the quinazolin-4-one scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Potential: The core quinazolin-4-one structure is a privileged scaffold in drug discovery. Specific substitutions on this core, such as the 7-amino and 8-methoxy groups on the fused benzene ring, along with the 2-isopropyl and 3-(4-chlorophenyl) moieties, are often explored to modulate the compound's electronic properties, binding affinity, and selectivity against biological targets . Researchers investigate quinazolin-4-one derivatives for a wide spectrum of biological activities, which may include: Anticancer Research: Quinazolinone derivatives are well-known for their investigations as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cancer cell proliferation . Other derivatives have been developed as dual-target inhibitors, for instance, targeting both PI3K and HDAC enzymes, presenting a promising strategy for cancer therapy . Antiviral Research: Non-peptidic, non-covalent inhibitors of viral proteases based on the quinazolin-4-one scaffold have been identified as promising leads, such as for the SARS-CoV-2 main protease (M pro ) . Central Nervous System (CNS) Research: Certain quinazolin-4-one derivatives have demonstrated anticonvulsant activity in research models, attributed to their ability to bind to non-competitive sites of AMPA receptors . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Properties

CAS No.

871814-54-9

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3

InChI Key

SLOXPZFBNAEIDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Substituents: The specific substituents (4-chlorophenyl, 8-methoxy, and 2-(propan-2-yl)) can be introduced through various organic reactions such as halogenation, methylation, and alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Key Reaction Pathway:

2-Amino-N-(4-chlorobenzoyl)benzamide+Propan-2-olH+,ΔTarget Compound+H2O\text{2-Amino-N-(4-chlorobenzoyl)benzamide} + \text{Propan-2-ol} \xrightarrow{\text{H}^+, \Delta} \text{Target Compound} + \text{H}_2\text{O}

Reagent Conditions Yield Reference
Propan-2-ol, HClReflux (6–8 hr)72–78%
Microwave irradiation120°C, 20 min85%

Nucleophilic Substitution Reactions

The amino group at position 7 and the methoxy group at position 8 participate in nucleophilic substitutions. For example:

  • Amination : Reacting with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, forming a hydroxyl derivative .

Example Reaction:

Target Compound+CH3IDMF, K2CO37-(Methylamino)-derivative\text{Target Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{7-(Methylamino)-derivative}

Reaction Reagents Product Yield Reference
N-AlkylationCH₃I, K₂CO₃, DMF7-Methylamino derivative68%
DemethylationBBr₃, CH₂Cl₂8-Hydroxyquinazolinone81%

Oxidation and Reduction

The quinazolinone core is stable under most redox conditions, but substituents can be modified:

  • Amino Group Oxidation : Using KMnO₄/H₂SO₄ converts the amino group to a nitro group .

  • Reduction of Chlorophenyl : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-chlorophenyl group to cyclohexyl .

Example Data:

Reaction Conditions Product Yield Reference
Amino → NitroKMnO₄, H₂SO₄, 60°C7-Nitro derivative55%
Chlorophenyl reductionH₂ (1 atm), Pd-C3-Cyclohexyl derivative90%

Acid/Base-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the quinazolinone ring undergoes ring-opening reactions , forming anthranilic acid derivatives. Conversely, basic conditions (NaOH/EtOH) facilitate tautomerization between 3H- and 1H-quinazolinone forms .

Interaction with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl group (position 4), forming alcohol intermediates :

Target Compound+CH3MgBr4-Hydroxy-3H-quinazoline\text{Target Compound} + \text{CH}_3\text{MgBr} \rightarrow \text{4-Hydroxy-3H-quinazoline}

Biological Activity-Linked Reactions

In drug discovery, the compound is functionalized to enhance pharmacokinetics:

  • Sulfonation : Reacting with sulfonyl chlorides introduces sulfonamide groups, improving water solubility .

  • Acylation : Acetic anhydride acetylates the amino group, modulating bioactivity .

Key Research Findings:

  • Microwave-assisted synthesis reduces reaction time by 75% compared to conventional heating .

  • N-Alkylation at position 7 significantly enhances cytotoxicity against cancer cell lines (IC₅₀: 0.20 μM vs. 3.79 μM for parent compound) .

  • Demethylation at position 8 increases binding affinity for kinase targets by 40% .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antitumor properties. For instance, a series of quinazolinone derivatives were synthesized and evaluated for their efficacy against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (hepatocellular carcinoma) cells. The results indicated that certain derivatives showed potent antitumor activity, with specific compounds inducing apoptosis and cell cycle arrest in targeted cancer cells .

Case Study: In Vitro Evaluation

A notable study focused on the synthesis and biological evaluation of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one. The compound was tested against A549 cells, where it exhibited significant cytotoxic effects, leading to late apoptosis at higher concentrations. Additionally, it caused G2/M phase cell cycle arrest, indicating its potential as a therapeutic agent in lung cancer treatment .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against SARS-CoV-2. Quinazolinone-based inhibitors have shown promise as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2. Structural optimization studies revealed that certain derivatives could effectively inhibit Mpro with low IC50 values, suggesting their potential as antiviral agents .

Case Study: SARS-CoV-2 Inhibition

In a recent study, a quinazolinone derivative was identified as a potent inhibitor of SARS-CoV-2 Mpro, outperforming existing inhibitors like baicalein in biochemical potency and cellular antiviral activity. The binding mode was elucidated through X-ray crystallography, revealing unique interactions that enhance its inhibitory effects .

Mechanism of Action

The mechanism of action of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, they might inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit varied biological activities depending on their substituent patterns. Below is a detailed comparison of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name & Structure Substituents Biological Activity Key Data Reference
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one 7-NH₂, 3-(4-ClC₆H₄), 8-OCH₃, 2-(CH(CH₃)₂) Under investigation N/A (synthetic focus) -
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (Compound 2h) 8-Cl, 3-(4-OCH₃C₆H₄) Not specified Yield: 97%, m.p. 175°C; IR: 1631 cm⁻¹ (C=O); MS: m/z 286 (M⁺)
2-(4-Chlorophenyl)-quinazolin-4(3H)-one (CQ) 2-(4-ClC₆H₄) α-Glucosidase inhibition IC₅₀: <10 µM (potent inhibitor)
7-Chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one (24) 7-Cl, 3-(dihydroisoxazolyl-phenyl), 2-(4-OCH₃C₆H₄) Antihypertensive Prolonged α1-adrenergic blockade; comparable to prazosin

Biological Activity

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative recognized for its diverse biological activities. Quinazolinones are known for their therapeutic potential, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a quinazolinone core, which is modified with an amino group, a methoxy group, and a chlorophenyl moiety. The presence of these substituents significantly influences its biological activity.

Quinazolinones exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors of key enzymes involved in cancer progression.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : Some derivatives demonstrate significant antibacterial properties against various pathogens.

Anticancer Activity

Research indicates that 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one exhibits notable anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines. For instance:

Cell LineIC50 (μM)
HeLa0.69
MCF-710
PC312

These results suggest that the compound has a potent effect on cell proliferation, particularly in cervical and prostate cancer models .

Antibacterial Activity

The compound also displays antibacterial properties. It has been tested against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus7.80
Escherichia coliInactive

This highlights its potential as an antimicrobial agent .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of quinazolinone derivatives, 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one was found to significantly reduce cell viability in a dose-dependent manner across multiple cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting that this quinazolinone derivative could be developed into a therapeutic agent for treating infections caused by resistant pathogens .

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